![molecular formula C15H19ClN4O B6125887 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol](/img/structure/B6125887.png)
2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is a chemical compound with potential therapeutic applications. It belongs to the class of quinoxaline derivatives and has been synthesized using various methods.
Mécanisme D'action
The exact mechanism of action of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol is not well understood. However, it has been suggested that the compound may act as a partial agonist of the serotonin 5-HT1A receptor and as an antagonist of the dopamine D2 receptor. These actions may contribute to the compound's therapeutic effects.
Biochemical and Physiological Effects
The compound has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. The compound has also been shown to modulate the activity of various neurotransmitter systems in the brain, including the glutamatergic and GABAergic systems.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. The compound has also been shown to have good bioavailability and can cross the blood-brain barrier. However, the compound has some limitations, including its potential toxicity and the lack of a well-defined mechanism of action.
Orientations Futures
There are several potential future directions for research on 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol. One area of research could focus on the compound's potential use in the treatment of neurodegenerative disorders. Another area of research could focus on the compound's potential use in the treatment of psychiatric disorders such as schizophrenia and depression. Additionally, future research could focus on the development of new analogs of the compound with improved therapeutic properties.
Conclusion
In conclusion, this compound is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been studied for its potential use in the treatment of various disorders. The compound has several advantages and limitations for use in lab experiments, and there are several potential future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 2-[4-(7-chloro-2-quinoxalinyl)-1-methyl-2-piperazinyl]ethanol has been reported using different methods. One of the methods involves the reaction of 7-chloroquinoxaline-2-carbaldehyde with 1-methylpiperazine in the presence of sodium triacetoxyborohydride and acetic acid. The resulting product is then further reacted with ethylene glycol to obtain the desired compound.
Applications De Recherche Scientifique
The compound has been studied for its potential therapeutic applications in various fields of research. It has been shown to have antipsychotic, anxiolytic, and antidepressant properties. The compound has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQPAHXRIIWPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

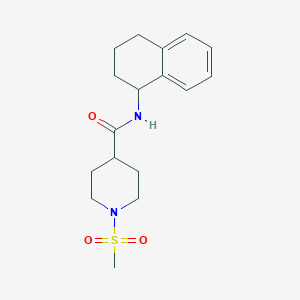
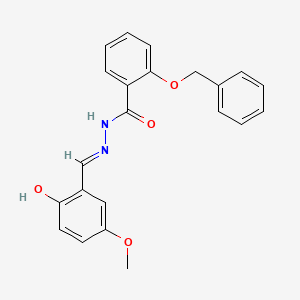
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-thiophenecarboxamide](/img/structure/B6125817.png)
![methyl 1-[2-hydroxy-3-(3-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenoxy)propyl]-4-piperidinecarboxylate](/img/structure/B6125832.png)
![2-(4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)ethanol](/img/structure/B6125843.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N'-phenylpropanohydrazide](/img/structure/B6125845.png)
![6-ethyl-8-(2-methoxyphenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6125849.png)
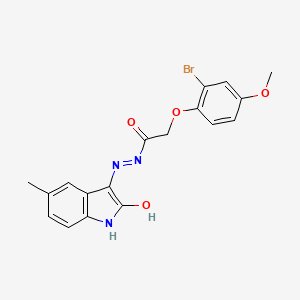
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)
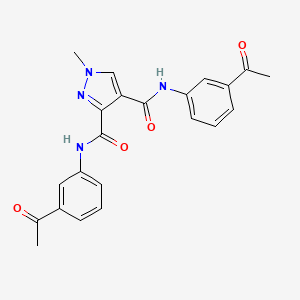
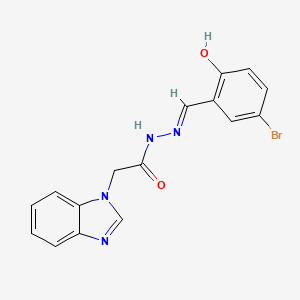
![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)